![molecular formula C8H7NO2 B070923 Furo[2,3-b]pyridin-5-ylmethanol CAS No. 169815-81-0](/img/structure/B70923.png)
Furo[2,3-b]pyridin-5-ylmethanol
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Overview
Description
Furo[2,3-b]pyridin-5-ylmethanol is a heterocyclic compound featuring a fused furan and pyridine ring system, with a hydroxymethyl (-CH2OH) substituent at the 5-position. Its molecular formula is C8H7NO2 (molecular weight: 161.16 g/mol). The fused oxygen-containing furan ring distinguishes it from nitrogen-containing analogs like pyrrolo[2,3-b]pyridines.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for synthesizing Furo[2,3-b]pyridin-5-ylmethanol?
this compound can be synthesized via cyclization reactions starting from pyridine and furan derivatives. A common approach involves Claisen condensation of ethyl 2-chloronicotinate followed by cyclization using reagents like POCl₃. Subsequent reduction or functionalization steps introduce the methanol group at the 5-position .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the fused furopyridine core and methanol substituent. Infrared (IR) spectroscopy identifies hydroxyl and aromatic stretching frequencies, while mass spectrometry (MS) validates molecular weight and fragmentation patterns .
Q. What solvents and reagents are typically used in the functionalization of the furopyridine scaffold?
Common reagents include DMF/POCl₃ for formylation, CuCN for cyanation, and sodium borohydride (NaBH₄) for selective reductions. Solvents like ethanol, methanol, or dichloromethane are employed depending on reaction polarity .
Q. How can researchers assess the purity of this compound during synthesis?
High-Performance Liquid Chromatography (HPLC) with UV detection and Thin-Layer Chromatography (TLC) are standard for purity assessment. Thermal analysis (TGA/DSC) further evaluates stability and decomposition profiles .
Advanced Research Questions
Q. What strategies optimize the regioselectivity of substituent introduction on the furopyridine core?
Regioselectivity is controlled by steric and electronic factors. For example, electron-withdrawing groups at the 3-position direct electrophilic substitution to the 2-position. Computational modeling (DFT) predicts reactive sites, validated experimentally via NMR reaction monitoring .
Q. How do structural modifications to this compound influence its biological activity?
Substitutions at the 2- or 3-positions alter steric bulk and electronic properties, affecting binding affinity to targets like kinases. For instance, trifluoromethyl groups enhance metabolic stability, while hydroxyl groups improve solubility. Structure-Activity Relationship (SAR) studies using IC₅₀ assays and X-ray crystallography are critical .
Q. What methodologies resolve contradictions in biological activity data across derivative compounds?
Orthogonal assays (e.g., enzymatic vs. cell-based assays) and biophysical techniques (Surface Plasmon Resonance, ITC) validate target engagement. Dose-response curves and statistical meta-analysis of IC₅₀ values across studies clarify discrepancies .
Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?
Molecular dynamics simulations and QSAR models predict logP, solubility, and metabolic stability. Tools like SwissADME or Schrödinger’s QikProp analyze absorption and cytochrome P450 interactions, guiding lead optimization .
Q. Methodological Challenges
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include controlling exothermic reactions during cyclization and minimizing byproducts in multi-step syntheses. Flow chemistry and catalytic methods (e.g., Pd-mediated cross-coupling) improve scalability and yield .
Q. How do researchers address instability of the methanol group in this compound during storage?
Lyophilization under inert atmosphere or formulation with stabilizers (e.g., antioxidants) prevents oxidation. Stability is monitored via accelerated degradation studies (40°C/75% RH) and HPLC .
Q. Data Analysis & Interpretation
Q. How should researchers interpret conflicting spectroscopic data for furopyridine derivatives?
Contradictions in NMR peaks (e.g., unexpected splitting) may arise from dynamic processes like tautomerism. Variable-temperature NMR and 2D techniques (COSY, NOESY) resolve such ambiguities .
Q. What statistical approaches validate the reproducibility of biological assays for this compound?
Intra- and inter-laboratory validation using standardized protocols (e.g., CLIA guidelines) ensures reproducibility. Bland-Altman plots and coefficient of variation (CV) analysis quantify assay precision .
Q. Emerging Applications
Q. What novel therapeutic targets are being explored for this compound derivatives?
Recent studies focus on kinase inhibition (e.g., JAK/STAT pathway) and modulation of inflammatory cytokines. In silico docking against PDB structures (e.g., 6SJG) identifies potential targets .
Q. How is this compound utilized in prodrug design?
The hydroxyl group is esterified to improve bioavailability. Enzymatic cleavage (e.g., esterase-mediated) releases the active compound, monitored via LC-MS pharmacokinetic studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furan vs. Pyrrole Analogs
The substitution of the fused oxygen (furo) with nitrogen (pyrrolo) alters electronic properties and biological interactions. Key examples include:
Key Differences :
- Electronic Effects : The oxygen in furo derivatives increases electronegativity, enhancing hydrogen-bonding capacity compared to pyrrolo analogs .
- Synthetic Accessibility : Pyrrolo derivatives are more commonly reported in medicinal chemistry (e.g., as kinase inhibitors), suggesting established synthetic routes .
Substituted Pyridinylmethanols
Simpler pyridine derivatives with hydroxymethyl groups provide insight into substituent effects:
Key Observations :
- Halogen Effects : Chlorine or iodine substituents increase molecular weight and may enhance lipophilicity, impacting membrane permeability .
- Cost : Halogenated derivatives (e.g., 2-chloro-5-methyl) are commercially available at high prices, reflecting synthetic complexity .
Functional Group Variations
The hydroxymethyl group’s reactivity and role in derivatization are critical for applications:
Commercial Availability
- This compound is less commonly cataloged than pyrrolo analogs, which are available from suppliers like Combi-Blocks .
- Substituted pyridinylmethanols (e.g., 2-chloro-5-methyl) are priced at $400–$4,800 per gram, highlighting the premium for halogenated derivatives .
Properties
CAS No. |
169815-81-0 |
---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
furo[2,3-b]pyridin-5-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-5-6-3-7-1-2-11-8(7)9-4-6/h1-4,10H,5H2 |
InChI Key |
WHLVYONEGXBNHS-UHFFFAOYSA-N |
SMILES |
C1=COC2=NC=C(C=C21)CO |
Canonical SMILES |
C1=COC2=NC=C(C=C21)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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